

Application Note: Thermal Decomposition Analysis of Chromium(III) Hydroxide Green using TGA-DTA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium hydroxide green*

Cat. No.: *B084190*

[Get Quote](#)

[AN-TGA-024]

Abstract

This application note details the thermogravimetric and differential thermal analysis (TGA-DTA) of chromium(III) hydroxide green (Cr(OH)_3). The thermal decomposition process is characterized by multi-step dehydration and subsequent crystallization into chromium(III) oxide (Cr_2O_3). The influence of the atmospheric conditions on the crystallization temperature is highlighted. This document provides a comprehensive experimental protocol and summarizes the key thermal events and mass losses, offering valuable insights for researchers and professionals in materials science and catalyst development.

Introduction

Chromium(III) hydroxide is a key precursor in the synthesis of various chromium-based materials, including pigments, catalysts, and sorbents.^[1] Understanding its thermal behavior is crucial for controlling the properties of the final product. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for investigating the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events.^[2] This application note outlines the

TGA-DTA analysis of amorphous chromium(III) hydroxide green, detailing its decomposition pathway to chromium(III) oxide.

Experimental Protocols

Sample Preparation: Precipitation of Amorphous Chromium(III) Hydroxide

A common method for preparing amorphous chromium(III) hydroxide is through precipitation.[\[1\]](#) [\[3\]](#)

Materials:

- Chromium(III) nitrate nonahydrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Ammonium hydroxide (NH_4OH) solution (1 N) or Urea
- Deionized water

Procedure:

- Prepare a 1 N solution of chromium(III) nitrate in deionized water.
- Rapidly add 1 N ammonium hydroxide solution to the chromium nitrate solution under vigorous stirring until a final pH of 10 is reached. The temperature should be maintained close to 273 K (0 °C).[\[1\]](#)
- Alternatively, forced hydrolysis using urea can be employed. The final pH should be controlled to be between 9 and 9.5.[\[3\]](#)[\[4\]](#)
- The resulting gelatinous green precipitate is chromium(III) hydroxide.
- Filter the precipitate and wash it thoroughly with deionized water to remove any residual salts.
- Dry the precipitate at a low temperature (e.g., 60-80 °C) to obtain a powder. The resulting chromium hydroxide is typically amorphous to X-ray diffraction.[\[3\]](#)[\[5\]](#)

TGA-DTA Instrumentation and Parameters

Instrument: A simultaneous TGA-DTA instrument is used for the analysis.

Parameters:

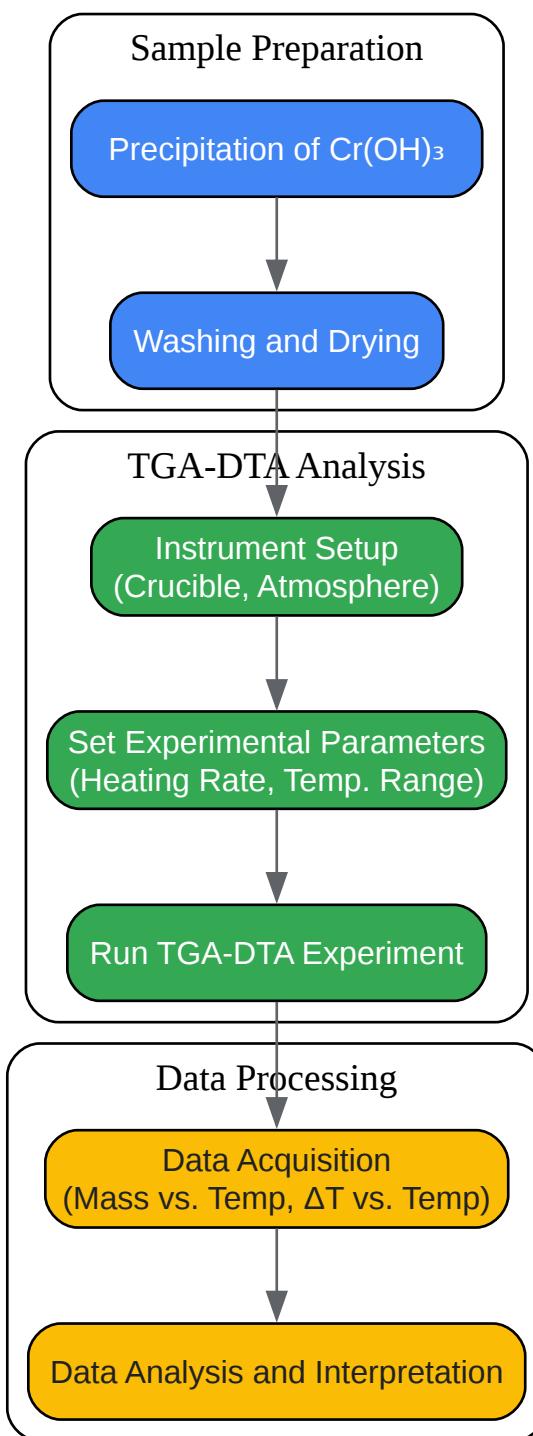
- Sample Mass: 5-10 mg
- Crucible: Alumina or platinum
- Heating Rate: 10 °C/min[3]
- Temperature Range: Ambient to 1000 °C
- Atmosphere: The analysis should be performed in both an oxidizing atmosphere (e.g., dry air or oxygen) and an inert atmosphere (e.g., nitrogen or argon) to observe the effect on the decomposition pathway.[3]
- Purge Gas Flow Rate: 50-100 mL/min

Data Presentation

The thermal decomposition of amorphous chromium(III) hydroxide proceeds in several stages. The following table summarizes the key thermal events and corresponding mass losses observed during TGA-DTA analysis in both air and inert atmospheres.

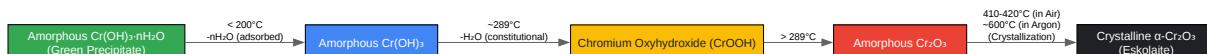
Temperature Range (°C)	Event Type (DTA)	Mass Loss (%) (TGA)	Chemical Transformation	Atmosphere	Reference
< 200 °C	Broad Endotherm	Variable	Removal of adsorbed and interlayer water: $\text{Cr(OH)}_3 \cdot n\text{H}_2\text{O} \rightarrow \text{O} \rightarrow \text{Cr(OH)}_3 + n\text{H}_2\text{O}$	Air / Inert	[3]
~289 °C	Endotherm	~15.4%	Dehydration to form chromium oxyhydroxide: $2\text{Cr(OH)}_3 \rightarrow 2\text{CrOOH} + 2\text{H}_2\text{O}$	Air / Inert	[5]
265 - 340 °C	Exotherms	-	Intermediate structural rearrangements and partial oxidation in air.	Air	[3]
410 - 420 °C	Sharp Exotherm	-	Crystallization of amorphous Cr_2O_3 : $2\text{CrOOH} \rightarrow \text{Cr}_2\text{O}_3 + \text{H}_2\text{O}$	Air	[3][4]
~600 °C	Sharp Exotherm	-	Crystallization of amorphous Cr_2O_3 in an	Argon	[3][4]

inert
atmosphere.



> 600 °C	-	Stable	Final product: <chem>Cr2O3</chem>	Air / Inert	[5]
----------	---	--------	--------------------------------------	-------------	-----

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA-DTA analysis.

Decomposition Pathway of Chromium(III) Hydroxide

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of Cr(OH)_3 .

Discussion

The TGA-DTA analysis of amorphous chromium(III) hydroxide reveals a multi-stage decomposition process. The initial mass loss, observed as a broad endothermic peak below 200°C , is attributed to the removal of physically adsorbed and interlayer water molecules.[3] This is followed by a more significant mass loss corresponding to the dehydration of chromium(III) hydroxide to form chromium oxyhydroxide (CrOOH) at approximately 289°C .[5]

The atmosphere plays a critical role in the subsequent crystallization of amorphous chromium(III) oxide (Cr_2O_3). In an oxidizing atmosphere like air, a sharp exothermic peak is observed between 410 and 420°C .[3][4] This is attributed to the crystallization of Cr_2O_3 , which is thought to be catalyzed by the formation of higher oxidation states of chromium (e.g., Cr(VI)) on the particle surface.[3] In contrast, when the analysis is performed in an inert atmosphere such as argon, this crystallization exotherm is shifted to a significantly higher temperature, around 600°C , due to the absence of this catalytic oxidation.[3][4]

The final product of the thermal decomposition above 600°C is crystalline $\alpha\text{-Cr}_2\text{O}_3$, also known as eskolaite.[5] The total mass loss from anhydrous Cr(OH)_3 to Cr_2O_3 is theoretically 26.22%, which can be used to verify the purity of the initial sample. The balanced chemical equation for the overall decomposition is:

Conclusion

TGA-DTA is an effective technique for characterizing the thermal decomposition of chromium(III) hydroxide green. The analysis provides detailed information on the dehydration and crystallization processes, highlighting the significant influence of the surrounding

atmosphere on the crystallization temperature of chromium(III) oxide. The protocols and data presented in this application note can serve as a valuable resource for researchers and professionals working with chromium-based materials, enabling better control over the synthesis and processing of these compounds for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akjournals.com [akjournals.com]
- 2. chemrj.org [chemrj.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. repozitorij.pmf.unizg.hr [repositorij.pmf.unizg.hr]
- 5. researchgate.net [researchgate.net]
- 6. webqc.org [webqc.org]
- To cite this document: BenchChem. [Application Note: Thermal Decomposition Analysis of Chromium(III) Hydroxide Green using TGA-DTA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084190#tga-dta-analysis-of-chromium-hydroxide-green-decomposition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com